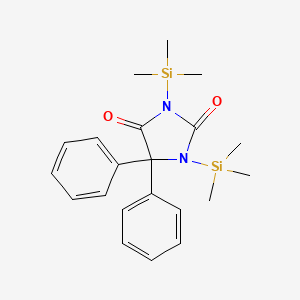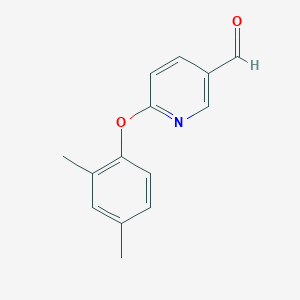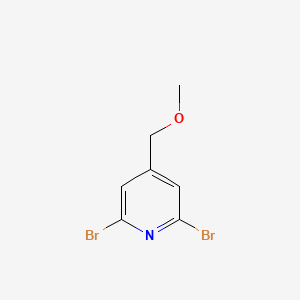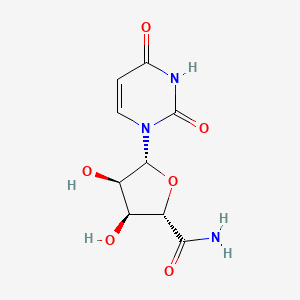
1-Deoxy-1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-ribofuranuronamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring with multiple hydroxyl groups and a pyrimidine moiety, indicating its potential for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide typically involves multi-step organic synthesis. Key steps may include:
- Formation of the furan ring through cyclization reactions.
- Introduction of hydroxyl groups via selective oxidation.
- Attachment of the pyrimidine moiety through nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
- Use of cost-effective reagents and catalysts.
- Implementation of continuous flow chemistry for efficient large-scale synthesis.
- Purification techniques such as crystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the pyrimidine ring to form dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions on the furan ring or pyrimidine moiety.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biology, this compound may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies. Its hydroxyl and pyrimidine groups can interact with various biological targets.
Medicine
In medicine, (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide could be investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and pyrimidine moiety can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Nucleoside analogs: Compounds with similar pyrimidine moieties.
Furan derivatives: Compounds with similar furan ring structures.
Hydroxylated compounds: Compounds with multiple hydroxyl groups.
Uniqueness
The uniqueness of (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide lies in its combination of a furan ring, multiple hydroxyl groups, and a pyrimidine moiety, which together confer a distinct set of chemical and biological properties.
Eigenschaften
CAS-Nummer |
54918-02-4 |
|---|---|
Molekularformel |
C9H11N3O6 |
Molekulargewicht |
257.20 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C9H11N3O6/c10-7(16)6-4(14)5(15)8(18-6)12-2-1-3(13)11-9(12)17/h1-2,4-6,8,14-15H,(H2,10,16)(H,11,13,17)/t4-,5+,6-,8+/m0/s1 |
InChI-Schlüssel |
KRMPSSVTJAZMOA-SKHQTKALSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(=O)N)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(=O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


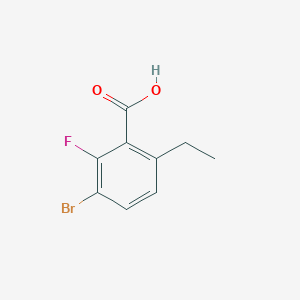
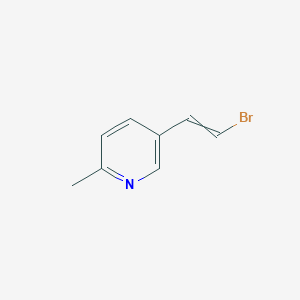
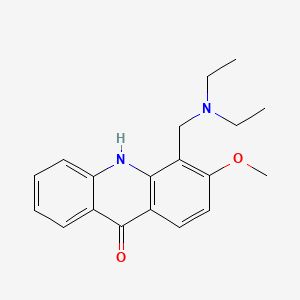
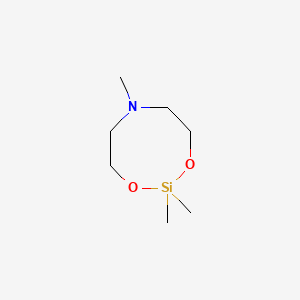
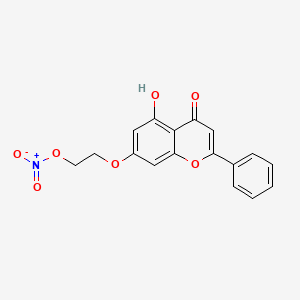
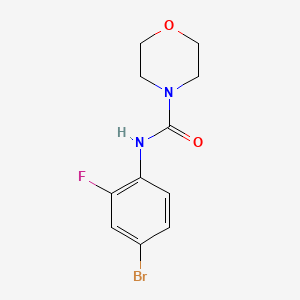
![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)

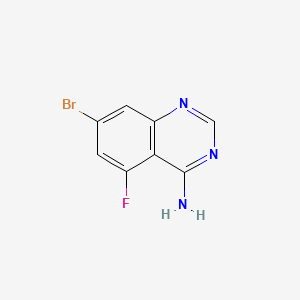
![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)
